molecular formula C9H12N2O3 B587601 N-(4-Pyridyl)-3,4-dihydroxybutyramide CAS No. 1246818-25-6

N-(4-Pyridyl)-3,4-dihydroxybutyramide

Cat. No. B587601
M. Wt: 196.206
InChI Key: DMXVAHQPVOIXQO-UHFFFAOYSA-N
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Description

The molecule “N-(4-Pyridyl)-3,4-dihydroxybutyramide” seems to be a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for “N-(4-Pyridyl)-3,4-dihydroxybutyramide” are not available, pyridine derivatives can be synthesized through various methods . The exact method would depend on the specific structure and functional groups present in the molecule.


Molecular Structure Analysis

The molecular structure of “N-(4-Pyridyl)-3,4-dihydroxybutyramide” would likely involve a pyridine ring, given the “4-Pyridyl” in its name . The “3,4-dihydroxybutyramide” part suggests the presence of a butyramide group with hydroxy (-OH) groups at the 3rd and 4th positions .


Chemical Reactions Analysis

The chemical reactions involving “N-(4-Pyridyl)-3,4-dihydroxybutyramide” would depend on its exact structure and the conditions under which the reactions are carried out . Pyridine derivatives are known to participate in a wide range of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-Pyridyl)-3,4-dihydroxybutyramide” would depend on its exact molecular structure . Pyridine derivatives generally have diverse and valuable synthetical, biological, and photophysical properties .

Scientific Research Applications

Applications in Biomaterials and Biotechnology

Surface-Modified Highly Biocompatible Bacterial-poly(3-hydroxybutyrate-co-4-hydroxybutyrate) This study highlights poly(3-hydroxybutyrate-co-4-hydroxybutyrate) [(P(3HB-co-4HB)] as a promising biomaterial for medical applications. Its mechanical and physical properties, non-genotoxicity, and biocompatibility are desirable for medical substitutes. Challenges like its hydrophobic nature are addressed through surface modifications, integrating nanotechnology to enhance its functionality in biological environments. The material holds promise for healthcare biotechnology, potentially revolutionizing biomedicines (Chai et al., 2020).

3,4-Dihydro-2(1H)-Pyridones as Building Blocks 3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) and derivatives are recognized for their biological activity and as precursors for compounds with significant biological activity. They hold importance in synthetic chemistry due to their role in forming metal complexes and facilitating green chemistry. Their biological activities, like anti-HIV, antitumor, antibacterial, and vasorelaxant properties, highlight their potential in medicinal chemistry (Chalán-Gualán et al., 2022).

Synthesis and Chemical Properties

Chemosynthesis of Bioresorbable Poly(γ-butyrolactone) Recent advancements in poly(γ-butyrolactone) synthesis have produced homopolymers with properties ideal for tissue engineering. Its degradation products are naturally occurring metabolites, making it an excellent biomaterial. This study delves into its synthesis and potential in forming biodegradable polyurethanes, positioning it between polyglycolide (PGA) and poly(ε-caprolactone) (PCL), offering intermediate properties (Moore et al., 2005).

Importance of Hybrid Catalysts in Synthesizing 5H-Pyrano[2,3-d]pyrimidine This review emphasizes the significance of 5H-pyrano[2,3-d]pyrimidine scaffolds in medicinal and pharmaceutical fields, addressing the challenges in its synthesis. It covers synthetic pathways and the role of hybrid catalysts, promoting broader catalytic applications and leading to the development of lead molecules (Parmar et al., 2023).

Catalysis and Material Science

Metal Complexes of 4,4'-dipyridyldisulfide This review discusses the structural diversity of metal complexes with 4,4′-dipyridyldisulfide (4DPDS). The twisted structure and axial chirality of 4DPDS contribute to the structural diversity and guest inclusion properties of the complexes, highlighting its versatility in material science (Horikoshi & Mochida, 2006).

The Diversity of Heterocyclic N-oxide Molecules Heterocyclic N-oxide derivatives, like those from pyridine, are crucial in organic synthesis, catalysis, and medicinal applications due to their versatility. This review summarizes their importance in forming metal complexes, designing catalysts, and their potential in drug development, revealing their multifaceted role in advanced chemistry (Li et al., 2019).

Safety And Hazards

The safety and hazards associated with “N-(4-Pyridyl)-3,4-dihydroxybutyramide” would depend on its exact structure and how it’s handled. Some pyridine derivatives are known to be harmful if swallowed and can cause severe skin burns and eye damage .

Future Directions

The future directions in the research and application of “N-(4-Pyridyl)-3,4-dihydroxybutyramide” would depend on its specific properties and potential uses. Pyridine derivatives are a subject of ongoing research due to their wide range of potential applications .

properties

IUPAC Name

3,4-dihydroxy-N-pyridin-4-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c12-6-8(13)5-9(14)11-7-1-3-10-4-2-7/h1-4,8,12-13H,5-6H2,(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXVAHQPVOIXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Pyridyl)-3,4-dihydroxybutyramide

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